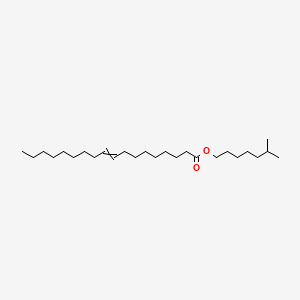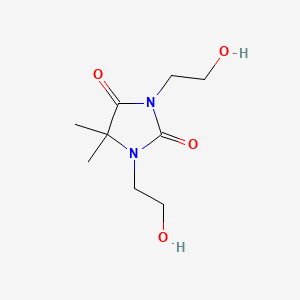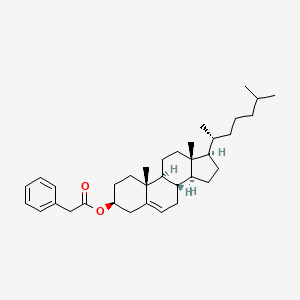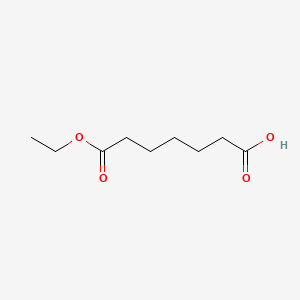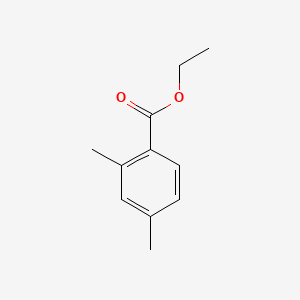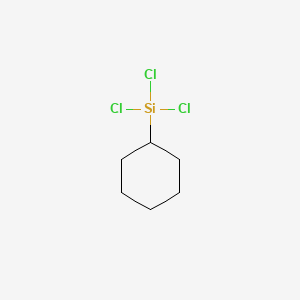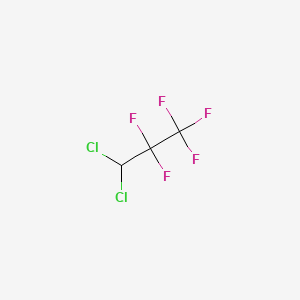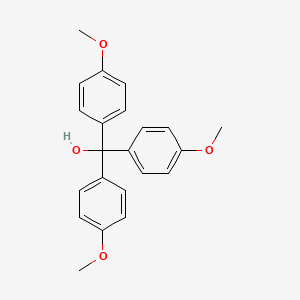
Tris(4-methoxyphenyl)methanol
概要
説明
作用機序
Target of Action
Tris(4-methoxyphenyl)methanol is a compound that has been studied for its potential use as a prodrug in cancer treatment . The primary targets of this compound are cancer cells, particularly those responsive to hormone therapy .
Mode of Action
This compound operates by enhancing the cellular uptake and retention of anti-cancer drugs . This is achieved through the synthesis of this compound derivatives with optimized hydrophobicity, which improves cellular uptake .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cellular uptake and retention of anti-cancer drugs . By enhancing these processes, this compound can improve the biological activity of these drugs .
Pharmacokinetics
The pharmacokinetics of this compound involve its role as a prodrug. It is designed to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of anti-cancer drugs, thereby enhancing their bioavailability .
Result of Action
The result of the action of this compound is an enhanced antiproliferative effect on cancer cells . Studies have shown that this compound conjugates can significantly inhibit cell proliferation in various types of cancer cells .
生化学分析
Biochemical Properties
Tris(4-methoxyphenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to conjugate with triptorelin, an anti-cancer drug, to enhance its cellular uptake and retention . This interaction improves the biological activity of triptorelin, making it more effective in inhibiting cell proliferation in various cancer cell lines . The hydrophobicity of this compound derivatives is optimized to improve cellular uptake, which is crucial for its biochemical activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound conjugates can significantly inhibit cell proliferation in human acute lymphoblastic leukemia (CCRF-CEM), human ovarian adenocarcinoma (SK-OV-3), and mouse preadipocytes (3T3-L1) cells . These effects are achieved through the enhanced cellular uptake and retention of the compound, leading to improved antiproliferative activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s conjugation with triptorelin enhances its antiproliferative activities by improving cellular uptake and retention . This interaction likely involves binding to specific cellular receptors or transporters, facilitating its entry into the cells and subsequent biological effects. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound conjugates maintain their antiproliferative activities over a 72-hour incubation period
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular uptake and improved antiproliferative activities . At higher doses, there may be toxic or adverse effects. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s conjugation with triptorelin suggests that it may be metabolized through pathways involving hydrophobic linkers and sebacic acid . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters or binding proteins that facilitate its entry into cells and its subsequent localization within cellular compartments . These interactions are essential for the compound’s enhanced cellular uptake and retention, leading to improved antiproliferative activities.
準備方法
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)methanol can be synthesized through the reaction of 4-methoxybenzaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form tris(4-methoxyphenyl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of tris(4-methoxyphenyl)ketone.
Reduction: Formation of tris(4-methoxyphenyl)methane.
Substitution: Formation of various substituted this compound derivatives.
科学的研究の応用
Tris(4-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Tris(4-methylphenyl)methanol: Similar structure but with methyl groups instead of methoxy groups.
Tris(4-chlorophenyl)methanol: Contains chlorine atoms instead of methoxy groups.
Tris(4-fluorophenyl)methanol: Contains fluorine atoms instead of methoxy groups.
Uniqueness: Tris(4-methoxyphenyl)methanol is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The methoxy groups also influence the compound’s biological activity, making it a valuable tool in biochemical research.
特性
IUPAC Name |
tris(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLOLVVCZNYDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184188 | |
| Record name | 4,4',4''-Trimethoxytrityl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-81-9 | |
| Record name | 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4',4''-Trimethoxytrityl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4',4''-Trimethoxytrityl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-trimethoxytrityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-methoxyphenyl)methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6E2SNJ8K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Tris(4-methoxyphenyl)methanol in the presented research?
A1: The research primarily explores this compound (TPM) as a component of anti-cancer prodrugs. Instead of being used for its direct biological activity, TPM serves as a hydrophobic linker attached to various anti-cancer drugs like Triptorelin [, , ], Leuprorelin [], and Buserelin []. This modification aims to improve cellular uptake and potentially enhance the overall efficacy of these drugs.
Q2: How does modifying anti-cancer drugs with this compound impact their effectiveness?
A2: The addition of TPM to these drugs aims to increase their hydrophobicity. This modification is hypothesized to improve cellular uptake and retention, leading to enhanced anti-cancer activity. Studies comparing the modified drugs (conjugates) to their unmodified counterparts demonstrated increased antiproliferative effects against various cancer cell lines [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)
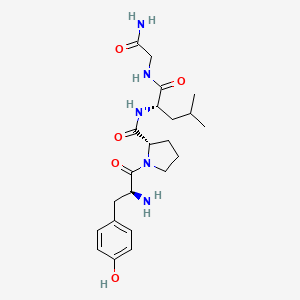
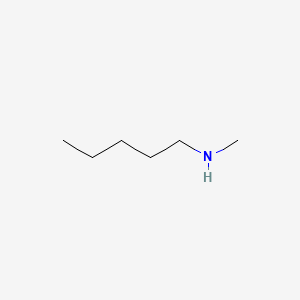
![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)
